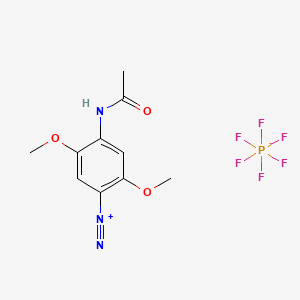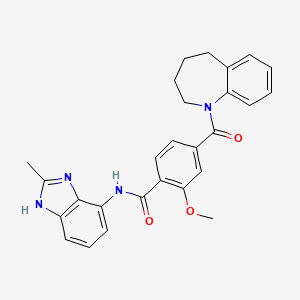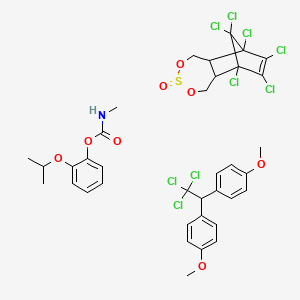
Propotox EM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propotox EM, also known as ethiofencarb, is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.33 g/mol . It is primarily used as an insecticide and belongs to the carbamate class of chemicals. The compound is known for its effectiveness in controlling a wide range of insect pests in agricultural settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propotox EM involves the reaction of 2-(ethylthiomethyl)phenol with methyl isocyanate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
C8H9OS+CH3NCO→C11H15NO2S
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same reaction pathway. The process is optimized to maximize yield and minimize impurities. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Propotox EM undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
科学的研究の応用
Propotox EM has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on acetylcholinesterase.
Industry: Utilized in the development of new insecticides and pest control agents
作用機序
Propotox EM exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
類似化合物との比較
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A highly toxic carbamate insecticide.
Methomyl: Known for its rapid action against a wide range of pests.
Uniqueness
Propotox EM is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. It is less toxic to non-target organisms compared to some other carbamate insecticides, making it a preferred choice in integrated pest management programs .
特性
CAS番号 |
67481-16-7 |
|---|---|
分子式 |
C36H36Cl9NO8S |
分子量 |
961.8 g/mol |
IUPAC名 |
1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C16H15Cl3O2.C11H15NO3.C9H6Cl6O3S/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13);3-4H,1-2H2 |
InChIキー |
OSVHMMSMSWRJRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


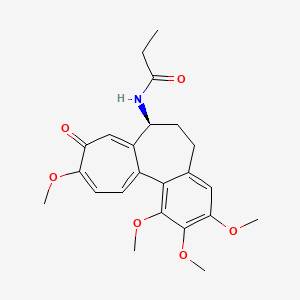
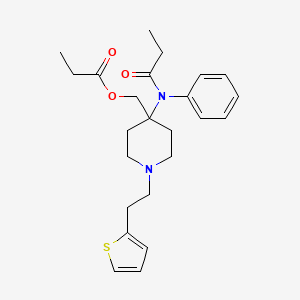
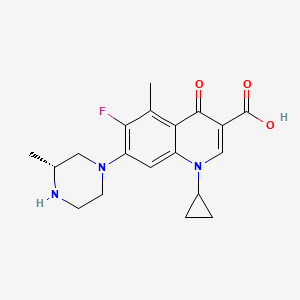
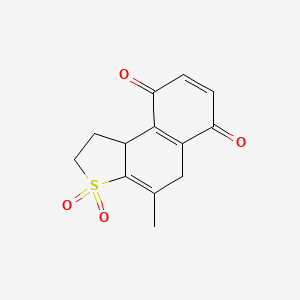
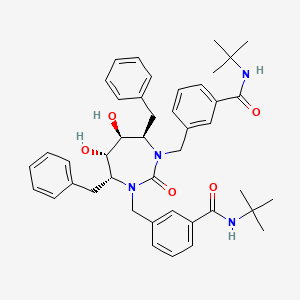
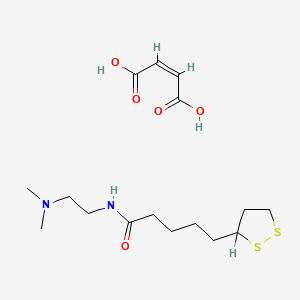
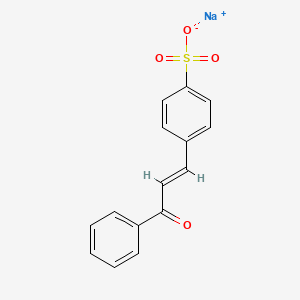
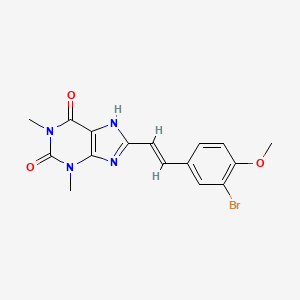
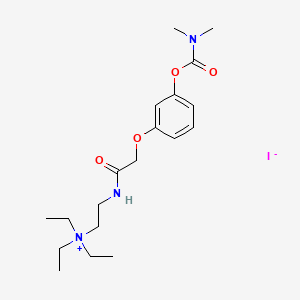
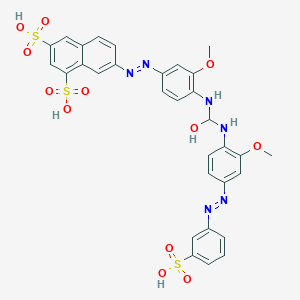
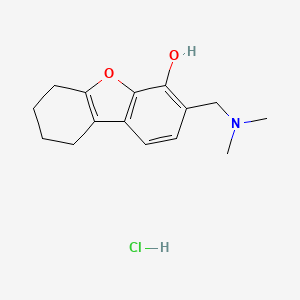
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)
